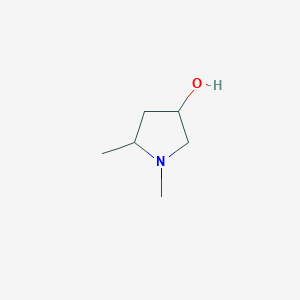

1,5-Dimethylpyrrolidin-3-OL

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

1,5-dimethylpyrrolidin-3-ol |

InChI |

InChI=1S/C6H13NO/c1-5-3-6(8)4-7(5)2/h5-6,8H,3-4H2,1-2H3 |

InChI Key |

CIOLSWLKRIJZQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CN1C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,5 Dimethylpyrrolidin 3 Ol and Analogues

Strategies for Asymmetric and Stereoselective Synthesis of Pyrrolidin-3-ol Cores

The creation of specific stereoisomers of pyrrolidin-3-ol is paramount for understanding structure-activity relationships and for the development of effective pharmaceuticals. Asymmetric synthesis provides the tools to access these enantiomerically pure compounds.

Biocatalytic Approaches, including Aldolase-Catalyzed Reactions

Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods for asymmetric synthesis. Enzymes, operating under mild conditions, can catalyze reactions with high enantio- and diastereoselectivity. acs.orgsemanticscholar.org Aldolases, in particular, have been instrumental in the asymmetric synthesis of N-heterocycles. csic.esresearchgate.net

Engineered variants of D-fructose-6-phosphate aldolase (B8822740) (FSA) from Escherichia coli and 2-deoxy-D-ribose-5-phosphate aldolase (DERA) from Thermotoga maritima have been successfully employed in the aldol (B89426) addition of simple aliphatic nucleophiles to N-Cbz-protected aminoaldehydes. csic.esresearchgate.net This enzymatic carbon-carbon bond formation step generates chiral aldol adducts which can then be converted into functionalized N-heterocycles, including pyrrolidine (B122466) derivatives, through intramolecular reductive amination. csic.es For instance, FSA variants have shown efficacy in catalyzing the addition of ketones, while DERA is effective with ethanal and propanone. csic.es This chemo-enzymatic strategy offers a stereoselective route to low-oxygenated N-heterocyclic derivatives with high stereoselectivities (96–98% ee and 97:3 dr). csic.es

Table 1: Aldolase-Catalyzed Synthesis of N-Heterocycle Precursors

| Enzyme | Nucleophile | Electrophile | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| FSA variants | Ketones | N-Cbz-aminoaldehydes | Chiral aldol adducts | High | csic.es |

Chiral Auxiliary and Sulfinimine-Based Syntheses

The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in chemical reactions. wikipedia.org In the context of pyrrolidine synthesis, N-sulfinyl-imines (sulfinimines), particularly those derived from enantiopure tert-butanesulfinamide (Ellman's auxiliary), have proven to be versatile intermediates for the asymmetric synthesis of amines and their derivatives. uea.ac.ukrsc.org

The general approach involves the condensation of an aldehyde with (S)- or (R)-tert-butanesulfinamide to form a chiral sulfinimine. researchgate.netrsc.org Subsequent nucleophilic addition to the imine, for example by a Grignard reagent, proceeds with high diastereoselectivity. This selectivity is often rationalized by a six-membered ring transition state where the metal cation coordinates to both the oxygen and nitrogen atoms of the sulfinyl imine. wikipedia.org The resulting sulfinamide can then be deprotected and the pyrrolidine ring can be formed through cyclization, providing access to enantiomerically enriched 2-substituted pyrrolidines. rsc.org This methodology has been successfully applied to the synthesis of various chiral N-heterocycles. rsc.orgresearchgate.net

Modular and Convergent Synthetic Routes to 1,5-Dimethylpyrrolidin-3-OL

Convergent and modular synthetic strategies, such as multi-component reactions and cycloadditions, offer significant advantages in terms of efficiency and the ability to rapidly generate libraries of structurally diverse molecules from simple building blocks.

Multi-Component Reaction Design

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates all or most of the atoms of the starting materials. organic-chemistry.orgtcichemicals.comfrontiersin.org This approach is highly atom-economical and allows for the rapid construction of complex molecular scaffolds. beilstein-journals.org

A multi-component reaction strategy has been developed for the synthesis of five-membered iminosugar analogues, which are structurally related to pyrrolidin-3-ols. researchgate.net This particular MCR involves the reaction of amines, aldehydes, and oxaloacetate to generate 4-hydroxymethylpyrrolidines. researchgate.net Subsequent chemical transformations, including stereoselective reduction of the resulting 3-hydroxy-4-carbomethoxy-3-pyrroliden-2-ones and further reduction of ester and amide functionalities, yield 4-(hydroxymethyl)pyrrolidin-3-ols. researchgate.net This modular approach allows for the variation of the initial components to produce a library of substituted pyrrolidine derivatives.

Ring-Closing and Cycloaddition Strategies, including 1,3-Dipolar Cycloaddition

Ring-closing and cycloaddition reactions are powerful methods for the construction of cyclic systems like the pyrrolidine ring. Among these, the 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a particularly effective strategy for the stereospecific synthesis of pyrrolidines. researchgate.netdiva-portal.org

This reaction involves the [3+2] cycloaddition of a 1,3-dipole (the azomethine ylide) with a dipolarophile (an alkene). diva-portal.org The stereochemistry of the resulting pyrrolidine is controlled by the geometry of the reactants and the reaction conditions. Asymmetric versions of this reaction have been developed using chiral azomethine ylides or chiral dipolarophiles, often incorporating a chiral auxiliary like a camphor (B46023) sultam. acs.orgcapes.gov.br These methods have been successfully employed in the synthesis of enantiomerically pure 4-substituted pyrrolidin-3-ols. researchgate.netcapes.gov.br For example, the cycloaddition of a chiral azomethine ylide with a 3-benzyloxy-substituted alkenoylcamphorsultam yields trans-3,4-disubstituted pyrrolidines with high diastereoselectivity. capes.gov.br This approach has been utilized in the large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a key intermediate for various bioactive molecules. acs.orgacs.org

Table 2: 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| Ylide Precursor | Dipolarophile | Chiral Auxiliary | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Achiral N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine | (E)-3-benzyloxypropenoyl-(2′S)-bornane-10,2-sultam | Camphor sultam | (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol | High | acs.orgacs.org |

Derivatization and Functionalization of Pyrrolidin-3-ol Frameworks

The ability to further modify the pyrrolidin-3-ol scaffold is essential for fine-tuning its biological activity and physicochemical properties. Various strategies have been developed for the derivatization and functionalization of this framework.

One notable method is the redox-neutral α-C-H functionalization of pyrrolidin-3-ol. nih.govresearchgate.net This approach involves the reaction of pyrrolidin-3-ol with a monoprotected p-quinone, which generates an N-aryliminium ion intermediate. nih.gov This reactive intermediate can then be trapped in situ with a variety of nucleophiles, such as boronic acids, to introduce substituents at the C-2 position of the pyrrolidine ring, yielding cis-2-substituted pyrrolidin-3-ols. nih.gov This strategy has been used in the synthesis of natural products like 8-epi-(−)-lentiginosine from (3R,4R)-pyrrolidine-3,4-diol. nih.gov

Furthermore, the synthetic flexibility of the pyrrolidin-3-ol scaffold allows for modular derivatization at various positions. For example, coupling reactions such as the Suzuki-Miyaura reaction can be used to introduce aryl groups. The hydroxyl group can be oxidized to a ketone, and the nitrogen atom can be functionalized with different substituents. This versatility makes the pyrrolidin-3-ol framework a valuable building block for the construction of a wide range of complex molecules.

Regioselective and Chemoselective Transformations

Regioselectivity and chemoselectivity are fundamental concepts in the synthesis of complex molecules like this compound analogues. Regioselective reactions allow for the control of which position on the pyrrolidine ring is functionalized, while chemoselective reactions enable the selective reaction of one functional group in the presence of others.

Modern synthetic strategies often employ metal-catalyzed cross-coupling reactions to achieve high regioselectivity. For instance, methods like the Suzuki-Miyaura, Negishi, and Stille cross-coupling reactions are powerful tools for forming carbon-carbon bonds at specific positions on a heterocyclic scaffold. rsc.org While direct examples on this compound are not extensively detailed in the provided literature, the principles can be applied. For example, a suitably functionalized pyrrolidine precursor (e.g., a halogenated derivative) could be used to introduce various substituents at a specific carbon atom with high regiocontrol. rsc.org The choice of catalyst and reaction conditions is critical in directing the outcome of these transformations. rsc.org

Furthermore, chemoenzymatic approaches have emerged as powerful methods for achieving high selectivity. Aldolases, for example, can be used in the asymmetric synthesis of N-heterocycles. csic.es These enzymes can catalyze the addition of nucleophiles to aminoaldehydes, followed by intramolecular reductive amination to yield substituted pyrrolidines with high stereoselectivity. csic.es This approach offers a green and efficient alternative to traditional chemical methods.

Another important aspect is the regioselective functionalization of the pyrrolidine ring through C-H activation. Transition metal-catalyzed C-H activation has been successfully used to functionalize various positions on heterocyclic rings, offering a direct and atom-economical route to substituted products. acs.org This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

The table below summarizes various substituted pyrrolidine derivatives, highlighting the diversity of structures that can be achieved through modern synthetic methods.

| Compound Name | CAS Number | Molecular Formula | Notes |

| 3-(1-aminopropan-2-yl)-1,5-dimethylpyrrolidin-3-ol (B13152805) | 1559134-08-5 | C9H20N2O | An analogue with an aminopropyl group at the 3-position. sigmaaldrich.comsigmaaldrich.com |

| 3-[1-(Aminomethyl)cyclopropyl]-1,5-dimethylpyrrolidin-3-ol | 1872785-19-7 | C10H20N2O | Features a cyclopropylmethylamine moiety at the 3-position. bldpharm.com |

| [(5S)-1,5-dimethylpyrrolidin-3-yl]methanol | Not Available | C7H15NO | A derivative where the hydroxyl group at the 3-position is part of a hydroxymethyl substituent. nih.gov |

| (R)-[1-(2′-Bromo-5-amino-biphenyl]-2-yl)-pyrrolidin-3-yldimethylamine | Not Available | C20H26BrN3 | A complex pyrrolidine derivative synthesized via a multi-step sequence including a Suzuki-Miyaura cross-coupling. rsc.org |

Introduction of Diverse Chemical Moieties

The ability to introduce a wide range of chemical moieties onto the this compound scaffold is essential for modulating its physicochemical and biological properties. This allows for the creation of libraries of analogues for various research applications.

One common strategy for introducing diversity is through the functionalization of the hydroxyl group at the 3-position. This can be achieved through esterification, etherification, or conversion to other functional groups, which can then serve as handles for further modification.

Furthermore, the nitrogen atom of the pyrrolidine ring provides a key site for introducing diversity. While the target compound is N-methylated, synthetic strategies can be designed to incorporate a variety of substituents at this position. Catalytic reductive amination is a versatile method for this purpose, allowing for the introduction of different alkyl or aryl groups via the reaction of a secondary amine precursor with an appropriate aldehyde or ketone.

The introduction of substituents at the carbon backbone of the pyrrolidine ring can be achieved through various C-C bond-forming reactions. For instance, the hydroalkylation of olefins using dual catalytic systems, such as Mn/Ni, has been shown to be an effective method for creating quaternary carbon centers with high regioselectivity. nih.govchemrxiv.org This approach could potentially be adapted to introduce complex alkyl groups onto the pyrrolidine ring.

Multi-component reactions also offer an efficient pathway to diverse pyrrolidine structures. These reactions allow for the assembly of complex molecules from three or more starting materials in a single step, often with high atom economy and stereoselectivity. rsc.org For example, the reaction of sulfonyl azides, phenylacetylenes, and benzenethiol (B1682325) Schiff bases in the presence of a copper catalyst can yield highly substituted azetidines, a strategy that could be explored for the synthesis of functionalized pyrrolidines. rsc.org

Structure Activity Relationship Sar and Computational Studies of 1,5 Dimethylpyrrolidin 3 Ol Derivatives

Principles and Methodologies of SAR Analysis for Pyrrolidin-3-ol Compounds

SAR analysis is a cornerstone of medicinal chemistry that investigates the relationship between the chemical structure of a molecule and its biological activity. For pyrrolidin-3-ol compounds, this involves systematically modifying the pyrrolidine (B122466) core and its substituents to identify key structural features that govern their pharmacological effects. The five-membered pyrrolidine ring is a versatile scaffold in drug discovery due to its ability to explore pharmacophore space effectively through its sp³-hybridized nature and non-planar structure, a phenomenon known as "pseudorotation". researchgate.netnih.gov This structural flexibility allows for precise orientation of substituents to interact with biological targets. researchgate.netnih.gov

The biological activity of pyrrolidin-3-ol derivatives is intricately linked to the nature and position of substituents on the pyrrolidine ring. Key structural determinants often include:

Substituents on the Nitrogen Atom (N-1): The group attached to the nitrogen atom of the pyrrolidine ring plays a crucial role in modulating activity. For instance, in a series of indazole derivatives, substitution at the N-1 position with a benzyl (B1604629) group, where fluoro or cyano substitution at the ortho position of the benzene (B151609) ring led to enhanced inhibitory activity. nih.gov

Substituents at the C-3 Position: The hydroxyl group at the C-3 position is a key feature of the pyrrolidin-3-ol scaffold and is often involved in hydrogen bonding interactions with target proteins. Modifications at this position, such as esterification or etherification, can significantly alter the compound's binding affinity and pharmacokinetic properties.

Substituents at the C-5 Position: The methyl group at the C-5 position in 1,5-Dimethylpyrrolidin-3-OL contributes to the lipophilicity of the molecule. The size and nature of this substituent can influence how the molecule fits into the binding pocket of a target enzyme or receptor.

Stereochemistry: The stereochemistry of the chiral centers within the pyrrolidin-3-ol ring is a critical determinant of biological activity. Different stereoisomers can exhibit vastly different pharmacological profiles due to their distinct spatial arrangements, which affects their ability to bind to enantioselective proteins. researchgate.netnih.gov

The diverse pharmacological profiles of pyrrolidine derivatives are a direct consequence of their structural diversity. nih.govresearchgate.net These compounds have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, and anticonvulsant effects. nih.govfrontiersin.org

For example, certain pyrrolidine derivatives bearing an indole (B1671886) moiety have shown significant antibacterial activity. nih.gov In another study, pyrrolidine-containing derivatives were designed as antagonists of the CXCR4 receptor, which is implicated in HIV infection and cancer metastasis. nih.govfrontiersin.org The specific substitutions on the pyrrolidine ring were found to be crucial for achieving high binding affinity to the receptor. nih.govfrontiersin.org

The following table summarizes the correlation between structural modifications and observed pharmacological activities in various pyrrolidine derivatives.

| Structural Modification | Pharmacological Activity | Reference Compound Class |

|---|---|---|

| Indole moiety at R² position | Antibacterial | Pyrrolidine derivatives |

| Pyridine, piperazine, and pyrimidine (B1678525) substitutions | CXCR4 antagonist (Anticancer, Anti-HIV) | Pyrrolidine-containing derivatives |

| 4-trifluorophenyl substitution on a 1,2,4-oxadiazole (B8745197) group | DPP-IV inhibition (Antidiabetic) | Pyrrolidine sulfonamide derivatives |

| Benzhydryl or sec-butyl group at position 3 | Anticonvulsant | Pyrrolidine-2,5-dione-acetamides |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uran.ua This approach is instrumental in predicting the activity of novel compounds and in optimizing lead structures. uran.ua

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can encode information about the geometric, electronic, and physicochemical properties of the molecules. uran.ua

Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then employed to build a mathematical model that correlates the descriptors with the observed biological activity. semanticscholar.org The predictive power of the QSAR model is assessed through internal and external validation techniques. uran.ua Common statistical parameters used for model validation include the squared correlation coefficient (R²), the leave-one-out cross-validated correlation coefficient (Q²), and the predictive R² (R²pred) for an external test set. nih.gov

For instance, in a study of pyrrolidine derivatives as Mcl-1 inhibitors, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models were developed with good statistical results (CoMFA: Q² = 0.689, R²pred = 0.986; CoMSIA: Q² = 0.614, R²pred = 0.815). nih.gov

Once a robust and predictive QSAR model is established, it can be a powerful tool for lead optimization. scispace.com By analyzing the contribution of different molecular descriptors to the biological activity, researchers can identify the key structural features that need to be modified to enhance the desired pharmacological effect. scispace.com

The graphical output of 3D-QSAR models, such as CoMFA and CoMSIA contour maps, provides a visual representation of the regions around the molecule where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. nih.gov This information guides medicinal chemists in designing new compounds with improved potency and selectivity. nih.gov For example, based on the results of a QSAR study, new pyrrolidine derivatives with predicted higher inhibitory activity against Mcl-1 were designed. nih.gov

The following table presents a summary of QSAR models developed for pyrrolidine and related heterocyclic derivatives, highlighting the statistical parameters and their application.

| Compound Class | Target | QSAR Model | Q² | R²pred | Application |

|---|---|---|---|---|---|

| Pyrrolidine derivatives | Mcl-1 inhibitors | CoMFA | 0.689 | 0.986 | Design of new potent inhibitors |

| Pyrrolidine derivatives | Mcl-1 inhibitors | CoMSIA | 0.614 | 0.815 | Design of new potent inhibitors |

| Spiro[pyrrolidin-3,2-oxindoles] | MDM2-p53 interaction inhibitors | CoMSIA | - | - | Design of compounds with greater inhibitory activity |

| Pyrrolo- and pyridoquinolinecarboxamides | Diuretic activity | MLR | - | - | Identification of key descriptors for diuretic activity |

Advanced Computational Chemistry Investigations

Beyond QSAR, a range of advanced computational chemistry techniques are employed to gain deeper insights into the behavior of this compound derivatives at the molecular level. These methods include molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) calculations.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov This technique is used to understand the binding mode of pyrrolidin-3-ol derivatives to their biological targets and to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov For instance, molecular docking studies of curcumin (B1669340) analogues against the EGFR target revealed hydrogen bonding, π-π stacking, and π-cationic interactions as crucial for binding. nih.gov

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-receptor complex over time, allowing for the assessment of the stability of the binding mode and the conformational changes that may occur upon ligand binding. researchgate.net MD simulations have been used to confirm the stability of docked pyrrolidine derivatives in the binding site of their target proteins. nih.gov

Density Functional Theory (DFT) is a quantum mechanical method used to study the electronic structure of molecules. nih.gov DFT calculations can provide insights into the reactivity and stability of compounds by analyzing parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov The energy gap between HOMO and LUMO can be correlated with the biological activity of a series of compounds. nih.gov

Molecular Docking and Ligand-Target Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand.

In studies of pyrrolidine derivatives, molecular docking has been employed to identify potential biological targets and to understand the key interactions that govern their binding affinity. For example, in a study on pyrrolidin-2-one derivatives as potential acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, molecular docking was used to predict how these compounds would bind to the active site of the AChE enzyme. The results indicated that the synthesized compounds demonstrated a strong binding affinity. For instance, compound 14a , 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one, exhibited a higher docking score (-18.59) than the known inhibitor donepezil (B133215) (-17.257), suggesting a potent inhibitory potential. researchgate.net Similarly, compound 14d also showed a significant docking score of -18.057. researchgate.net

Another study focused on pyrrolidine-2,3-dione (B1313883) derivatives as novel inhibitors of the Cdk5/p25 complex, which is implicated in Alzheimer's pathology. nih.gov Molecular docking identified several derivatives that could occupy the ATP-binding site of the Cdk5/p25 complex, forming stable interactions. nih.gov These simulations are crucial in rational drug design, allowing for the targeted synthesis of more potent and selective inhibitors.

The interactions observed in these docking studies typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's active site. The following table summarizes representative docking scores and key interactions for some pyrrolidine derivatives from computational studies.

| Compound Class | Target Protein | Representative Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Pyrrolidin-2-one Derivatives | Acetylcholinesterase (AChE) | Compound 14a | -18.59 | Not Specified |

| Pyrrolidin-2-one Derivatives | Acetylcholinesterase (AChE) | Compound 14d | -18.057 | Not Specified |

| Pyrrolidine-2,3-dione Derivatives | Cdk5/p25 | Not Specified | >67.67 (Goldscore) | ATP-binding site residues |

| Spiro[pyrrolidin-3,2-oxindoles] | MDM2 | Pred 01 | -9.4 | Not Specified |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of a ligand-protein complex over time. These simulations can confirm the stability of the binding pose predicted by molecular docking and reveal subtle conformational changes that may occur upon ligand binding.

For pyrrolidine derivatives, MD simulations have been used to validate docking results and to assess the stability of the ligand in the binding pocket. In the study of pyrrolidin-2-one derivatives as AChE inhibitors, MD simulations were conducted for 100 nanoseconds. The results suggested that the synthesized compounds formed stable complexes with the AChE enzyme. researchgate.net

Similarly, for the pyrrolidine-2,3-dione derivatives targeting the Cdk5/p25 complex, MD simulations were performed to explore their stability and interaction mechanisms in a simulated physiological environment. The root mean square deviation (RMSD) of the complex with the candidate inhibitors showed an average value of approximately 2.15 Å over a 30 ns simulation period, indicating the stability of the binding. nih.gov The binding free energy calculations from these simulations also suggested a strong binding affinity for the inhibitors. nih.gov

A study on 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of P21-activated kinase 4 (PAK4) also utilized MD simulations. The RMSD values for four different inhibitor-protein complexes stabilized after 50 ns, with mean values ranging from 0.139 to 0.188 nm, indicating stable binding. mdpi.com

The following table presents data from MD simulations of various pyrrolidine derivatives.

| Compound Class | Target Protein | Simulation Time | Average RMSD | Key Findings |

| Pyrrolidin-2-one Derivatives | Acetylcholinesterase (AChE) | 100 ns | Not Specified | Stable complex formation. researchgate.net |

| Pyrrolidine-2,3-dione Derivatives | Cdk5/p25 | 30 ns | ~2.15 Å | Stable interactions within the ATP-binding site. nih.gov |

| 7H-pyrrolo[2,3-d]pyrimidine Derivatives | P21-activated kinase 4 (PAK4) | 200 ns | 0.139 - 0.188 nm | Stable binding with minor fluctuations. mdpi.com |

| Spiro[pyrrolidin-3,2-oxindoles] | MDM2 | 100 ns | Not Specified | Conformational stability of the complex. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties.

For substituted pyrrolidinones, DFT and quantum-chemical calculations have been performed to determine their thermodynamic parameters and electronic properties. A study calculated properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an important indicator of molecular reactivity; a smaller gap suggests higher reactivity.

Such calculations are valuable in understanding the reactivity of pyrrolizidine (B1209537) alkaloids, a class of compounds containing a pyrrolizidine nucleus. The toxicity of these alkaloids is related to their metabolism to reactive intermediates, and quantum chemical calculations can help in predicting the reactivity of these metabolites. nih.gov

The electronic structure of 2,2'-pyridylpyrrolides as ligands has also been assessed, revealing that the π donor ability of the pyrrolide is less than that of an analogous phenyl group. nih.gov

The table below provides a summary of quantum chemical calculation data for some pyrrolidine derivatives.

| Compound | Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one (HTEP) | B3LYP | 6-31G | -8.84 | 1.15 | 9.99 |

| [2-(2-oxo-pyrrolidin-1-yl)-ethyl]-phosphonic acid diethyl ester (EOEP) | B3LYP | 6-31G | -9.23 | 0.98 | 10.21 |

| {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA) | B3LYP | 6-31G* | -9.26 | 0.15 | 9.41 |

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of a molecule, including its conformation and stereochemistry, is critical for its biological activity. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies.

For pyrrolidine derivatives, the stereocenters present in the scaffold allow for the development of molecules with specific configurations to fit into the binding site of a target protein. The synthesis of pyrrolidine rings with controlled stereochemistry is a key aspect of medicinal chemistry. nih.govrsc.org

Computational methods can be used to study the conformational preferences of pyrrolidine rings. For instance, in methylphenidate analogues, which contain a piperidine (B6355638) ring (structurally related to pyrrolidine), the molecule's activity is thought to be dependent on its conformational isomerism, with the "anti"-conformer being favored for activity. wikipedia.org

The introduction of substituents on the pyrrolidine ring can significantly influence its conformational profile. A study on 1,3-difluorinated alkanes demonstrated that fluorine substitution has a profound impact on molecular conformation, and similar principles would apply to substituted pyrrolidines. arxiv.org

The stereochemical diversity in pyrrolidine synthesis is often explored through catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for access to various stereochemical patterns. rsc.org Understanding the conformational and stereochemical aspects of this compound and its derivatives is essential for designing compounds with desired biological activities.

Pharmacological and Biological Research on 1,5 Dimethylpyrrolidin 3 Ol and Analogues

Investigation of Biological Targets and Signaling Pathways

The exploration of how compounds like 1,5-Dimethylpyrrolidin-3-OL and its analogues interact with biological targets is crucial for understanding their therapeutic potential. This involves examining their effects on enzymes, receptors, and cellular communication systems.

Enzyme inhibition is a primary mechanism through which many drugs exert their effects nih.gov. Inhibitors can act reversibly or irreversibly and can be highly specific for a particular enzyme nih.gov. The study of how compounds bind to an enzyme's active site or allosteric sites is fundamental to drug design nih.govfrontiersin.org.

Pyrrolidine (B122466) structures are a key feature in a variety of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in diseases like cancer. Research has led to the development of pyrrolidine-based compounds that act as potent and selective inhibitors of specific kinases. For example, a systematic exploration of the 3-position of the pyrrolidine ring led to the discovery of a 3(S)-thiomethyl pyrrolidine analogue that showed promise as an ERK1/2 inhibitor for oncology nih.gov. Similarly, certain pyrrolidinone derivatives have been identified as subtype-selective inhibitors for mixed-lineage kinase 1 (MLK1) and MLK3 nih.gov.

| Target Enzyme Family | Example Inhibitor Class | Biological Effect |

| Mitogen-Activated Protein (MAP) Kinases (e.g., ERK1/2) | 3(S)-thiomethyl pyrrolidine analogues | Inhibition of cell proliferation in cancer |

| Mixed-Lineage Kinases (e.g., MLK1, MLK3) | Dihydronaphthyl[3,4-a]pyrrolo[3,4-c]carbazole-5-ones | Selective kinase inhibition |

| LsrK Kinase | Furanone compounds (as potential QSIs) | Inactivation of AI-2 quorum sensing |

Receptor binding studies are essential to determine the affinity and selectivity of a compound for its biological target. These studies help in understanding the structure-activity relationship and optimizing lead compounds to enhance their binding properties. For instance, research into ligands for dopamine D3 (D3R) and μ-opioid (MOR) receptors involved synthesizing a series of compounds with varying linker chains to maximize binding affinity nih.gov. While specific receptor binding studies for this compound are not detailed, the pyrrolidine scaffold is present in numerous compounds designed to interact with a wide range of receptors, including G-protein coupled receptors (GPCRs) and ion channels.

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression nih.govnih.gov. This system regulates processes like biofilm formation and virulence factor production, making it an attractive target for antimicrobial strategies mdpi.comnih.gov. Interfering with QS, a strategy known as quorum quenching, can disrupt bacterial communication without killing the cells, which may reduce the selective pressure for developing resistance nih.govnih.gov.

| Quorum Sensing System | Signaling Molecule | Inhibition Strategy |

| Autoinducer-1 (AI-1) | Acyl-homoserine lactones (AHLs) | Blockage of AHL synthesis or receptor binding |

| Autoinducer-2 (AI-2) | Furanosyl borate diester | Inhibition of LsrK kinase to prevent signal phosphorylation mdpi.com |

| Gram-Positive Systems | Autoinducing peptides (AIPs) | Disruption of peptide processing or receptor interaction |

Antimicrobial Research Applications

The rise of antibiotic resistance has spurred research into new antimicrobial agents and strategies. Compounds that can inhibit bacterial growth, prevent biofilm formation, or act against fungi and viruses are of significant interest.

Biofilms are communities of bacteria encased in a self-produced matrix, which makes them highly resistant to conventional antibiotics mdpi.commdpi.com. Therefore, compounds with anti-biofilm activity are critically needed. The antibacterial and anti-biofilm efficacy of various natural and synthetic compounds is an active area of research nih.govnih.gov.

The mechanism of action for many antibacterial agents involves disrupting the bacterial cell membrane, which leads to leakage of cellular components and cell death nih.gov. Some compounds have been shown to inhibit biofilm formation at concentrations below those required to kill the bacteria, suggesting a mechanism that interferes with attachment or maturation of the biofilm mdpi.commdpi.com. For example, certain natural compounds like trans-cinnamaldehyde and carvacrol have demonstrated significant activity in both inhibiting the growth of and preventing biofilm formation in several key pathogens nih.gov.

| Compound Class | Target Pathogen Example | Observed Effect |

| Plant-Based Natural Compounds (e.g., carvacrol) | Acinetobacter baumannii | Biofilm inhibition at 0.45–6.25 µg/mL nih.gov |

| Triterpenoids | Escherichia coli | 47–74% biofilm inhibition mdpi.com |

| Metal Complexes | Escherichia coli | 95% biofilm inhibition potential mdpi.com |

The chemical space of pyrrolidine derivatives and other small molecules is also being explored for antifungal and antiviral properties. Essential oils and their constituents have demonstrated a broad spectrum of antimicrobial activity, including against fungal and viral pathogens nih.gov. In fungi, these compounds can damage the cell wall and disrupt mitochondrial function nih.gov. Several essential oils have also shown antiviral activity against a range of RNA and DNA viruses, including herpes simplex virus (HSV-1 and HSV-2) and influenza virus nih.gov. While direct studies on the antifungal or antiviral potential of this compound are not specified, the general antimicrobial potential of related chemical structures warrants further investigation.

Anticancer Research and Modulatory Effects on Cellular Processes.

There are no available studies investigating the efficacy of this compound as an anticancer agent or its effects on cellular processes relevant to cancer biology.

Other Emerging Biological Activities of Pyrrolidine Derivatives.

While the broader class of pyrrolidine derivatives has been explored for various other biological activities, no such studies have been published for this compound specifically.

Due to the absence of research, no data tables or detailed findings can be provided for this compound. The scientific community has yet to publish any investigations into the pharmacological and biological properties of this compound.

Metabolic Studies of Pyrrolidin 3 Ol Derivatives

In Vitro Metabolic Fate and Biotransformation Pathways

In vitro studies, typically utilizing liver microsomes or hepatocytes, are fundamental in elucidating the metabolic pathways of new chemical entities. These controlled laboratory experiments allow for the identification of potential metabolites and the enzymatic systems responsible for their formation.

Identification of Key Metabolites

Specific data identifying the key metabolites of 1,5-Dimethylpyrrolidin-3-OL from in vitro studies is not currently available in the reviewed literature. For other pyrrolidine (B122466) derivatives, common metabolic transformations include oxidation, N-dealkylation, and hydroxylation of the pyrrolidine ring. It is plausible that this compound could undergo similar metabolic reactions.

| Putative Metabolite | Potential Metabolic Reaction |

| 1-Methyl-5-methylpyrrolidin-3-one | Oxidation of the hydroxyl group |

| 5-Methylpyrrolidin-3-ol | N-demethylation |

| This compound-N-oxide | N-oxidation |

| Hydroxylated derivatives | Ring hydroxylation |

Note: This table represents hypothetical metabolites based on common pathways for similar compounds and is not based on experimental data for this compound.

Enzymatic Systems Involved in Metabolism, including Cytochrome P450 Enzymes and Conjugation Enzymes

The Cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver, is the primary system responsible for the Phase I metabolism of a vast array of xenobiotics. While direct evidence for this compound is lacking, studies on analogous structures suggest that various CYP isozymes, such as CYP3A4, CYP2D6, and CYP2C9, could be involved in its oxidative metabolism.

Phase II metabolism typically involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Key conjugation enzymes include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). It is conceivable that the hydroxyl group of this compound could be a substrate for glucuronidation or sulfation.

Preclinical In Vivo Metabolic Profiles and Excretion Patterns

Information regarding the preclinical in vivo metabolic profiles and excretion patterns of this compound in animal models is not detailed in the available scientific literature. Such studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in a whole organism.

Pharmacokinetic Implications for Chemical Development

Without specific data on the metabolism and pharmacokinetics of this compound, any discussion of its implications for chemical development would be speculative. The metabolic stability, clearance rate, and potential for drug-drug interactions are all critical pharmacokinetic parameters that would need to be determined through dedicated in vitro and in vivo studies. The introduction of the methyl groups at the 1 and 5 positions of the pyrrolidine ring could potentially influence its metabolic stability compared to unsubstituted pyrrolidin-3-ol, but experimental data is required to confirm this.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural characterization of 1,5-dimethylpyrrolidin-3-ol, offering detailed insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and stereochemistry of this compound. Both ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon atoms within the molecule.

In ¹H NMR, the chemical shifts (δ) and coupling constants (J) of the protons are indicative of their chemical environment. For this compound, characteristic signals would be expected for the two methyl groups (N-CH₃ and C₅-CH₃), the protons on the pyrrolidine (B122466) ring, and the hydroxyl proton. The N-methyl group would typically appear as a singlet, while the C₅-methyl group would be a doublet. The protons on the pyrrolidine ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The position of the hydroxyl proton signal can vary depending on the solvent and concentration. nih.gov

¹³C NMR spectroscopy provides information on the carbon skeleton. Distinct signals would be observed for the two methyl carbons, the three carbons of the pyrrolidine ring (one of which is bonded to the hydroxyl group), and the carbon attached to the nitrogen. The chemical shifts of these carbons are influenced by the presence of the heteroatoms (nitrogen and oxygen). csic.es

For closely related compounds like (3S,4R,5R)-4,5-dimethylpyrrolidin-3-ol, specific chemical shifts have been reported, which can serve as a reference for interpreting the spectra of this compound. csic.es For instance, in CD₃OD, the proton at C3 (bearing the hydroxyl group) appears around δ 3.99, while the methyl protons are found at approximately δ 1.39 and δ 1.11. csic.es The corresponding carbon signals in ¹³C NMR for this analog appear at δ 75.2 (C-OH), with other ring carbons and methyl carbons resonating at distinct upfield positions. csic.es Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed to definitively assign all proton and carbon signals and to confirm the connectivity of the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | ~2.2 - 2.5 | s (singlet) |

| C₅-CH₃ | ~1.1 - 1.4 | d (doublet) |

| H-3 (CH-OH) | ~3.8 - 4.2 | m (multiplet) |

| Ring Protons (H-2, H-4, H-5) | ~1.5 - 3.5 | m (multiplet) |

| OH | Variable | s (singlet, broad) |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | ~40 - 45 |

| C₅-CH₃ | ~15 - 20 |

| C-3 (C-OH) | ~70 - 75 |

| C-2 | ~55 - 65 |

| C-4 | ~45 - 55 |

| C-5 | ~50 - 60 |

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. In a typical electron ionization (EI) mass spectrum, the molecule would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides structural information, with characteristic losses of small neutral molecules or radicals, such as the methyl group or water.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. nih.gov For this compound (C₆H₁₃NO), the calculated exact mass is 115.0997 g/mol . nih.gov HRMS can confirm this composition with a high degree of confidence, which is crucial for distinguishing it from isomers. Electrospray ionization (ESI) is a soft ionization technique often used in HRMS, which typically produces the protonated molecule [M+H]⁺. nih.gov

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₃NO |

| Calculated Exact Mass | 115.099714038 Da nih.gov |

| Expected [M+H]⁺ Ion | 116.1075 |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the secondary amine within the pyrrolidine ring would be expected in a similar region, often appearing as a weaker shoulder on the O-H band. C-H stretching vibrations of the methyl and methylene (B1212753) groups are observed just below 3000 cm⁻¹. The C-N and C-O stretching vibrations would appear in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation. researchgate.netnist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is generally less informative for saturated aliphatic compounds like this compound. The absence of significant chromophores (i.e., conjugated double bonds or aromatic rings) means that it is not expected to show significant absorption in the UV-Vis range (200-800 nm). nih.gov Any observed absorption would likely be weak and at very short wavelengths.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H Stretch (alcohol) | 3200 - 3600 (broad, strong) |

| C-H Stretch (alkane) | 2850 - 2960 |

| C-N Stretch (amine) | 1020 - 1250 |

| C-O Stretch (alcohol) | 1000 - 1260 |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation of this compound from reaction mixtures or biological matrices, as well as for its quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. Due to the compound's polarity and lack of a strong UV chromophore, a variety of detection methods can be employed. For quantitative analysis, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable. Alternatively, derivatization with a UV-active agent can allow for sensitive UV detection.

Reversed-phase HPLC, using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a buffer, is a common approach for separating polar compounds. Chiral HPLC, employing a chiral stationary phase, is necessary for the separation and quantification of the different stereoisomers of this compound. google.comnih.gov The retention time under specific chromatographic conditions is a key parameter for identification. In the analysis of related dimethylpyrrolidin-3-ol isomers, HPLC has been successfully used to monitor reaction conversions. csic.esunigoa.ac.in

Table 5: General HPLC Parameters for Pyrrolidinol Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-Phase (e.g., C18) or Chiral Stationary Phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer |

| Detector | ELSD, CAD, or UV (after derivatization) |

| Flow Rate | 0.5 - 1.5 mL/min |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile compounds. nist.gov Direct analysis of this compound by GC-MS can be challenging due to its polarity and the presence of active hydrogen atoms in the hydroxyl and amino groups, which can lead to poor peak shape and column adsorption.

To overcome these issues, derivatization is often employed to increase the volatility and thermal stability of the analyte. jfda-online.com Common derivatization reagents for hydroxyl and amino groups include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). jfda-online.com After derivatization, the resulting compound will have a characteristic retention time and mass spectrum, allowing for sensitive and specific detection. The mass spectrometer provides structural confirmation by analyzing the fragmentation pattern of the derivatized analyte. f1000research.cominnovareacademics.in

Chiral Chromatography for Enantiomeric Purity Assessment

The presence of a chiral center at the C-3 position of the pyrrolidine ring in this compound necessitates the use of chiral chromatography to separate and quantify its enantiomers. The determination of enantiomeric excess (% ee) is critical in stereoselective synthesis and for applications where the biological activity is enantiomer-specific. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose.

The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times. The selection of the appropriate CSP and mobile phase is paramount for achieving baseline separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica (B1680970) support, are widely used for the separation of a broad range of chiral compounds, including amino alcohols. semanticscholar.orgnih.gov

For the analysis of this compound, a typical chiral HPLC method would involve a normal-phase or reversed-phase elution mode. In normal-phase mode, a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is often employed. semanticscholar.org The addition of a small amount of an amine, like diethylamine (B46881) or triethylamine, to the mobile phase can improve peak shape and resolution by minimizing undesirable interactions with residual silanol (B1196071) groups on the silica surface. researchgate.net

The detection of the separated enantiomers is commonly achieved using a UV detector, as the pyrrolidine structure may lack a strong chromophore. Derivatization of the analyte with a UV-absorbing or fluorescent tag can be performed pre-column to enhance detection sensitivity. researchgate.net Alternatively, a chiral detector, such as a polarimeter or a circular dichroism detector, can be used for direct detection of the chiral analytes.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The following table illustrates a hypothetical chiral HPLC method for the analysis of this compound.

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) + 0.1% DEA |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Expected Retention (R) | ~8.5 min |

| Expected Retention (S) | ~10.2 min |

| Illustrative Chiral HPLC Parameters |

Advanced Analytical Techniques for Complex Mixture Analysis

The analysis of this compound in complex matrices, such as biological fluids, environmental samples, or in the presence of synthetic byproducts, requires highly selective and sensitive analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the identification and quantification of this compound in such challenging samples. d-nb.infod-nb.infochromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. d-nb.info For the analysis of this compound, derivatization is often necessary to increase its volatility and improve its chromatographic behavior. Derivatizing agents such as trifluoroacetic anhydride (B1165640) can be used to convert the hydroxyl and amino groups into less polar and more volatile esters and amides. nih.gov

The gas chromatograph separates the derivatized analyte from other components in the mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its unambiguous identification. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS has become the technique of choice for the analysis of non-volatile and thermally labile compounds in complex matrices due to its high sensitivity and selectivity. chromatographyonline.comnih.govrsc.org This technique couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. bohrium.com

For the analysis of this compound, a reversed-phase HPLC method is typically used to separate the analyte from the matrix components. The eluent from the HPLC column is then introduced into the mass spectrometer. In the MS/MS setup, the first mass analyzer (Q1) selects the protonated molecule of this compound. This selected ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by the second mass analyzer (Q3). This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for the quantification of the analyte at very low concentrations, even in the presence of significant matrix interference. nih.gov

The following table provides a hypothetical comparison of the key features of GC-MS and LC-MS/MS for the analysis of this compound in a complex matrix.

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Volatility | Requires volatile or derivatized analytes | Suitable for non-volatile and thermally labile analytes |

| Sample Preparation | Often requires derivatization to improve volatility and chromatographic performance. nih.gov | May require solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleanup. |

| Selectivity | Good, based on retention time and mass spectrum. researchgate.net | Excellent, due to precursor and product ion selection in MRM mode. nih.gov |

| Sensitivity | Typically in the nanogram (ng) to picogram (pg) range. | Typically in the picogram (pg) to femtogram (fg) range. chromatographyonline.com |

| Matrix Effects | Can be significant, may require extensive cleanup. | Can be minimized through chromatographic separation and the use of an internal standard. |

| Comparison of Advanced Analytical Techniques |

Future Perspectives and Translational Research Opportunities

Untapped Synthetic Potential and Methodological Advancements

While the core structure of 1,5-Dimethylpyrrolidin-3-OL is accessible, there remains considerable scope for advancing synthetic methodologies to improve efficiency, stereocontrol, and scalability. Current strategies often rely on multi-step sequences, but future advancements could focus on more streamlined and sustainable approaches.

One promising avenue is the application of chemoenzymatic methods. Aldolases, such as D-fructose-6-phosphate aldolase (B8822740) (FSA) and 2-deoxy-d-ribose-5-phosphate aldolase (DERA), have been recognized as powerful catalysts for the asymmetric synthesis of deoxysugars and other chiral molecules. csic.esresearchgate.net A two-step strategy involving an initial aldol (B89426) addition catalyzed by an aldolase followed by intramolecular reductive amination presents a viable route to chiral substituted pyrrolidines. csic.es For instance, the synthesis of (2R,3S,5R)-2,5-Dimethylpyrrolidin-3-ol has been achieved through this chemoenzymatic approach, demonstrating the power of integrating biological catalysts into synthetic pathways to achieve high stereoselectivity. csic.es Further exploration of enzyme variants could optimize this process for the specific synthesis of this compound isomers.

Additionally, advancements in catalytic asymmetric reactions offer new possibilities. The development of novel chiral catalysts, including those based on transition metals or organocatalysts, could enable direct and highly enantioselective synthesis from acyclic precursors. iranchembook.ir For example, methods like the palladium-catalyzed asymmetric allylation of azalactones have been used to create chiral azetidines, and similar principles could be adapted for pyrrolidine (B122466) synthesis. rsc.org Exploring intramolecular cyclization strategies, such as those used for creating functionalized azetidines from γ-amino alcohols, could also yield more efficient routes to this compound and its derivatives. rsc.org

Exploration of Novel Biological Activities and Therapeutic Applications

The structural motif of a substituted pyrrolidine or the closely related piperidine (B6355638) ring is present in numerous biologically active compounds, suggesting that this compound could serve as a valuable scaffold in drug discovery. nih.govresearchgate.net Its inherent chirality and functional groups (a hydroxyl group and a tertiary amine) make it an attractive starting point for creating libraries of diverse small molecules for biological screening.

Research into related structures has revealed potential therapeutic applications. For example, derivatives of 3,5-dimethylpiperidine (B146706) have been incorporated into compounds designed as inhibitors of beta-amyloid (Aβ) peptide aggregation, a key pathological process in Alzheimer's disease. nih.gov One study found that a novel compound containing a 1-(3,5-dimethylpiperidin-1-yl)propan-2-ol moiety could not only suppress Aβ aggregation but also dissolve pre-formed fibrils, highlighting the potential of such scaffolds in developing treatments for neurodegenerative disorders. nih.gov

Furthermore, the pyrrolidine and piperidine cores are prevalent in compounds targeting the central nervous system (CNS) and in kinase inhibitors. nih.govacs.orgnih.gov The Pim-1 kinase, an attractive target in oncology, has been successfully inhibited by compounds based on a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which could be functionalized with chiral amines derived from synthons like this compound. nih.gov The introduction of another methyl group at the C-5 position of a piperidinone ring has been shown to produce excellent activity against various bacterial and fungal strains, indicating that the dimethyl substitution pattern could be crucial for antimicrobial activity. researchgate.net These examples underscore the vast, untapped potential for discovering novel biological activities by using this compound as a lead structure for medicinal chemistry campaigns.

Integration of Computational and Experimental Approaches in Chemical Biology

The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical biology and drug discovery. nih.goveuropa.eu For a molecule like this compound, computational tools can accelerate the exploration of its potential by predicting its properties, guiding synthetic efforts, and identifying likely biological targets.

Molecular docking studies can be employed to virtually screen libraries of this compound derivatives against the active sites of various enzymes and receptors. tandfonline.com For instance, in a study aimed at developing inhibitors for a mutant isocitrate dehydrogenase-1 (IDH1) enzyme implicated in cancer, several designed ligands incorporating pyrrolidine and piperidine moieties, such as (R)-3-methylpyrrolidin-3-ol, showed high predicted binding affinity in the allosteric binding site. nih.gov Such in silico screening can prioritize which derivatives are most likely to be active, saving significant time and resources in the lab.

Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable tool. nih.gov By building a model based on a set of known active and inactive compounds, researchers can predict the biological activity of new derivatives of this compound. Field-Based 3D-QSAR models can help identify the specific steric and electronic features that enhance binding affinity and potency. nih.gov This computational insight can guide the rational design of more effective therapeutic agents. The integration of these computational approaches with experimental synthesis and biological evaluation creates an efficient feedback loop for the rapid optimization of lead compounds derived from the this compound scaffold.

| Study Type | Application | Relevance to this compound |

| Molecular Docking | Virtual screening of potential drug candidates against protein targets. tandfonline.com | Can predict the binding affinity of derivatives for specific enzymes (e.g., kinases, IDH1) or receptors, guiding the design of new therapeutic agents. nih.gov |

| 3D-QSAR | Predicts biological activity based on the 3D structure and properties of molecules. nih.gov | Helps to identify key structural modifications (e.g., substitutions on the pyrrolidine ring) that could enhance the therapeutic potency of derivatives. nih.gov |

| DFT Calculations | Optimizes molecular structures and calculates electronic properties. tandfonline.com | Provides accurate geometric and electronic data for the this compound scaffold, which is essential for reliable docking and QSAR studies. tandfonline.com |

Development of this compound as a Versatile Chiral Chemical Synthon

Beyond its potential for direct biological activity, this compound is a valuable chiral building block, or "synthon," for asymmetric synthesis. iranchembook.ir The presence of defined stereocenters makes it an ideal starting material for the construction of more complex, enantiomerically pure molecules, which is often a critical requirement for pharmaceuticals.

Its utility is analogous to that of other well-established chiral auxiliaries and synthons like (R)-pantolactone, which is used to synthesize highly functionalized chiral lactams and pyrrolidinones. researchgate.net The defined stereochemistry of this compound can be transferred to new products through various chemical transformations. For example, the hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution with inversion of configuration, or it can direct metallation to an adjacent carbon atom. researchgate.net

The development of this compound as a versatile synthon involves demonstrating its utility in a range of reactions. It can serve as a chiral ligand in metal-catalyzed reactions or as a precursor for chiral organocatalysts. researchgate.net For instance, chiral 1,2-diamines derived from similar pyrrolidine structures have been successfully used to create thiourea-type organocatalysts for enantioselective Michael reactions. researchgate.net The ability to readily access both enantiomers of this compound would further enhance its value, allowing for the synthesis of either enantiomer of a target molecule—a significant advantage in drug development. The application of this synthon in the synthesis of complex natural products or novel pharmaceutical agents would firmly establish its role as a valuable tool in the arsenal (B13267) of the synthetic chemist. core.ac.ukresearchgate.net

Q & A

Basic Question: What are the common synthetic routes for 1,5-Dimethylpyrrolidin-3-OL, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis of pyrrolidine derivatives often involves ring-closure reactions or functionalization of pre-existing pyrrolidine scaffolds. For this compound, a plausible route includes catalytic hydrogenation of a substituted pyrrole precursor or reductive amination of a ketone intermediate. For example, analogous syntheses of pyrrolidin-3-ol derivatives use ethanol reflux with metal catalysts (e.g., palladium or nickel) to reduce double bonds or imine groups . Optimization may involve:

- Temperature control : Maintaining reflux conditions (70–80°C) to ensure complete reaction .

- Catalyst selection : Testing heterogeneous catalysts (e.g., Raney Ni) for improved stereochemical outcomes.

- Purification : Recrystallization from DMF-ethanol mixtures (1:1) to isolate pure products .

Advanced Question: How can researchers resolve contradictions in stereochemical outcomes during the synthesis of this compound?

Methodological Answer:

Discrepancies in stereochemistry (e.g., cis vs. trans isomer formation) often arise from competing reaction pathways. To address this:

- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.

- Computational modeling : Employ density functional theory (DFT) to predict energy barriers for diastereomeric transition states .

- In-situ monitoring : Track reaction progress via NMR or FTIR to identify intermediates favoring specific stereoisomers.

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR are essential for confirming the hydroxyl group position and methyl substitution patterns. For example, the C-3 hydroxyl proton typically appears as a broad singlet (~δ 3.5–4.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (CHNO) and fragmentation patterns.

- X-ray crystallography : Resolves absolute configuration if single crystals are obtained .

Advanced Question: How does the stability of this compound vary under different pH and solvent conditions?

Methodological Answer:

Stability studies should assess:

- pH dependence : Test aqueous solutions at pH 2–12 to identify degradation pathways (e.g., lactam formation under acidic conditions).

- Solvent effects : Compare polar aprotic (DMF, DMSO) vs. protic solvents (ethanol, water) for storage stability. Ethanol is preferred for minimizing oxidative degradation .

- Accelerated aging : Use thermal gravimetric analysis (TGA) to predict shelf life under elevated temperatures.

Advanced Question: What computational strategies can predict the biological activity of this compound?

Methodological Answer:

- Molecular docking : Simulate interactions with target proteins (e.g., dopamine receptors) using software like AutoDock Vina. Compare binding affinities to known ligands .

- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts.

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., blood-brain barrier permeability) to prioritize in vitro testing .

Basic Question: How should researchers handle discrepancies in reported biological activity data for this compound?

Methodological Answer:

Contradictions may stem from assay variability or impurity profiles. Mitigation strategies include:

- Replicating assays : Use standardized protocols (e.g., MTT for cytotoxicity) across multiple cell lines.

- Purity validation : Ensure >95% purity via HPLC and LC-MS to exclude confounding by side products .

- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size variability across studies .

Advanced Question: What strategies enhance the enantioselective synthesis of this compound?

Methodological Answer:

- Chiral auxiliaries : Incorporate Evans’ oxazolidinones to direct stereochemistry during ring closure.

- Asymmetric catalysis : Use chiral phosphine ligands (e.g., BINAP) with transition metals (Ru, Rh) for hydrogenation steps .

- Kinetic resolution : Enzymatic methods (e.g., lipases) can preferentially hydrolyze one enantiomer from a racemic mixture.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.